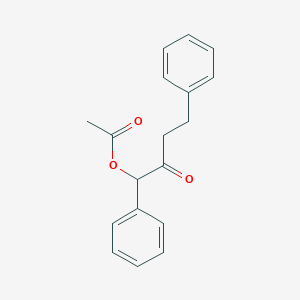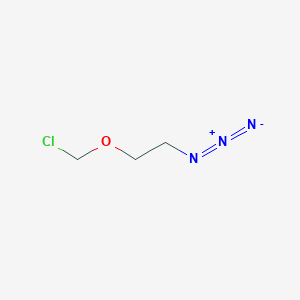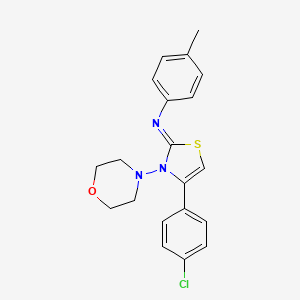
(2Z)-4-(4-Chlorophenyl)-N-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-4-(4-Chlorophenyl)-N-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a morpholine ring, and substituted phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(4-Chlorophenyl)-N-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thiourea derivative and a haloketone.
Substitution Reactions: The phenyl groups are introduced through nucleophilic substitution reactions using appropriate aryl halides.
Morpholine Ring Introduction: The morpholine ring is incorporated via a nucleophilic substitution reaction with a suitable morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-4-(4-Chlorophenyl)-N-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Aryl halides, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z)-4-(4-Chlorophenyl)-N-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of (2Z)-4-(4-Chlorophenyl)-N-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-4-(4-Chlorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2(3H)-imine: Lacks the morpholine ring, making it less versatile in certain applications.
(2Z)-4-(4-Chlorophenyl)-N-(4-methylphenyl)-3-(piperidin-4-yl)-1,3-thiazol-2(3H)-imine: Contains a piperidine ring instead of a morpholine ring, which may alter its biological activity.
Uniqueness
The presence of the morpholine ring in (2Z)-4-(4-Chlorophenyl)-N-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine provides unique chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1049203-64-6 |
|---|---|
Formule moléculaire |
C20H20ClN3OS |
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-N-(4-methylphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H20ClN3OS/c1-15-2-8-18(9-3-15)22-20-24(23-10-12-25-13-11-23)19(14-26-20)16-4-6-17(21)7-5-16/h2-9,14H,10-13H2,1H3 |
Clé InChI |
MGCPSTZIYADROA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


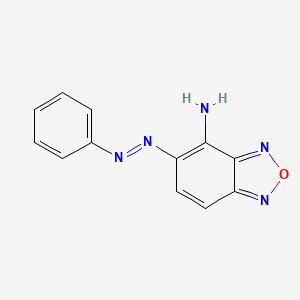

![2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14151207.png)
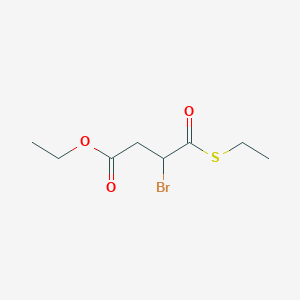
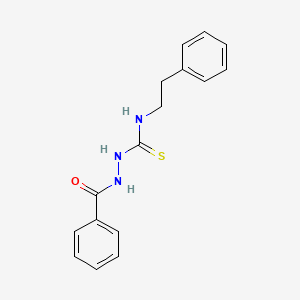

![tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate](/img/structure/B14151236.png)
![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14151248.png)

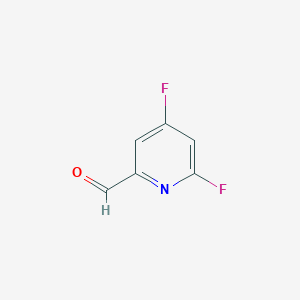
![1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde](/img/structure/B14151260.png)
